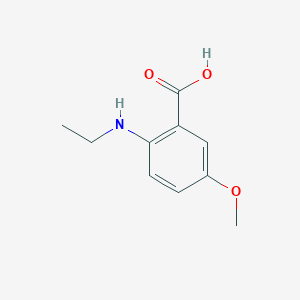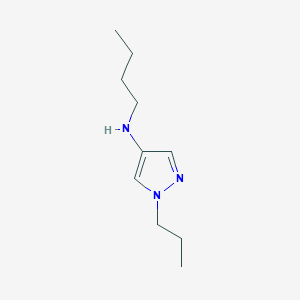
2-(Ethylamino)-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-methoxybenzoic acid with ethylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The ethylamino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Ethylamino)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)-5-methoxybenzoic acid
- 2-(Propylamino)-5-methoxybenzoic acid
- 2-(Ethylamino)-4-methoxybenzoic acid
Uniqueness
2-(Ethylamino)-5-methoxybenzoic acid is unique due to the specific positioning of the ethylamino and methoxy groups on the benzene ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-(ethylamino)-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-11-9-5-4-7(14-2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) |
Clé InChI |
PLDWSCZYLRHFIW-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731660.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)


![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
![2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11731711.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11731719.png)
![3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731724.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731725.png)
